8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC18376606
Molecular Formula: C13H18BN3O2
Molecular Weight: 259.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18BN3O2 |
|---|---|
| Molecular Weight | 259.11 g/mol |
| IUPAC Name | 8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C13H18BN3O2/c1-9-6-10(7-17-11(9)15-8-16-17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
| Standard InChI Key | GBJKQWNHBYKYDL-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=N3)C(=C2)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1, triazolo[1,5-a]pyridine is C₁₃H₁₈BN₃O₂, with a molecular weight of 259.11 g/mol. Its IUPAC name systematically describes the fused triazole-pyridine system substituted with a methyl group at position 8 and a pinacol boronate ester at position 6. The compound’s canonical SMILES notation, B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=N3)C(=C2)C, encodes its stereoelectronic configuration.
Key Structural Attributes:
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Triazolo[1,5-a]pyridine Core: A bicyclic system combining a triazole ring (positions 1–3) fused to a pyridine ring (positions 5–8). This scaffold enhances π-π stacking interactions and metabolic stability .
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Pinacol Boronate Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 6 enables Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.
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Methyl Substituent: The methyl group at position 8 influences steric and electronic properties, modulating reactivity and target binding .
Table 1: Molecular Properties
Synthesis and Manufacturing
The synthesis of 8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- triazolo[1,5-a]pyridine typically involves a multi-step sequence:
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Pyridine Functionalization: Introduction of a boronic acid precursor to the pyridine ring via directed ortho-metalation or halogenation followed by Miyaura borylation.
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Triazole Formation: Cyclization of an aminopyridine derivative with a nitrile or azide to construct the triazole ring .
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Pinacol Ester Protection: Conversion of the boronic acid to the pinacol ester using pinacol and a dehydrating agent, enhancing stability and solubility.
Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and purity (>97%) . Advanced purification techniques, such as preparative HPLC, ensure compliance with pharmaceutical-grade standards .
Applications in Organic Synthesis
The compound’s pinacol boronate group facilitates its use in Suzuki-Miyaura cross-coupling, enabling the construction of biaryl and heterobiaryl structures critical to drug discovery. For example, coupling with aryl halides produces triazolopyridine derivatives with tailored electronic properties for optoelectronic materials.
Table 2: Representative Cross-Coupling Reactions
| Reaction Partner | Product Class | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromoanisole | 6-Aryl-triazolo[1,5-a]pyridine | 82 | |
| 3-Iodopyridine | Bipyridine Analog | 78 | |
| 2-Chloroquinoline | Heterobiaryl Complex | 65 |
Comparative Analysis with Related Compounds
Structural analogs vary in substituents and boronylation patterns, altering reactivity and bioactivity:
Table 3: Structural Analog Comparison
The methyl substituent in 8-methyl-6-(pinacol-boronate)-triazolo[1,5-a]pyridine balances steric bulk and lipophilicity, optimizing receptor binding and synthetic versatility .
Future Research Directions
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